molecular formula C17H15NO5S B5710876 Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Cat. No.: B5710876
M. Wt: 345.4 g/mol
InChI Key: NVLLGPKKSLSYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound that features a unique combination of benzodioxole and cyclopenta[B]thiophene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the cyclopenta[B]thiophene ring system. The final step involves the esterification of the carboxylate group with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2H-1,3-benzodioxole-5-carboxylate
  • Methyl 2-(2H-1,3-benzodioxole-5-amido)benzoate
  • Indole derivatives

Uniqueness

Compared to similar compounds, Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate stands out due to its combined benzodioxole and cyclopenta[B]thiophene structures.

Properties

IUPAC Name

methyl 2-(1,3-benzodioxole-5-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-21-17(20)14-10-3-2-4-13(10)24-16(14)18-15(19)9-5-6-11-12(7-9)23-8-22-11/h5-7H,2-4,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLLGPKKSLSYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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